molecular formula CrO4(2-)<br>CrO4-2 B082759 Chromate CAS No. 13907-45-4

Chromate

Cat. No.: B082759
CAS No.: 13907-45-4
M. Wt: 115.99 g/mol
InChI Key: ZCDOYSPFYFSLEW-UHFFFAOYSA-N
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Description

Chromate (CrO₄²⁻) is a hexavalent chromium [Cr(VI)] compound known for its industrial applications in pigments, corrosion inhibition, and wood preservation . However, its toxicity and carcinogenicity, particularly in particulate forms, have been extensively documented. Epidemiological studies highlight that occupational exposure to this compound compounds, especially in lung tissue, correlates with elevated risks of respiratory cancers . The carcinogenicity of chromates is influenced by factors such as solubility, particle dissolution kinetics, and cation-specific effects .

Scientific Research Applications

Environmental Remediation

Chromate Removal Technologies

This compound ions, particularly in their hexavalent form (Cr VI \text{Cr VI }), are highly toxic and pose significant environmental hazards. Consequently, various methods have been developed to remove this compound from contaminated water sources:

  • Bio-Graphene Foams (bGFs) : Recent studies have demonstrated that bGFs can effectively adsorb this compound ions from water. The adsorption capacity was found to be approximately 245 mg of Cr VI /g\text{Cr VI }/g at neutral pH. This method not only reduces this compound levels below the WHO permissible limit but also shows promise for separating organic solvents from water .
  • Zeolite Adsorbents : Modified zeolites have been shown to recover hexavalent chromium effectively. Desorption studies indicate that solutions such as 0.5 m/L NaOH can desorb over 96% of the adsorbed this compound, allowing for the reuse of the adsorbent .
  • Clay Nanotubes : Research indicates that kaolinite can be transformed into clay nanotubes through ultrasonic rolling, achieving an adsorption capacity of 91 mg/g for this compound ions within 120 minutes .

Material Science

This compound Conversion Coatings

This compound conversion coatings are applied to metals to enhance corrosion resistance. These coatings form a protective layer that improves adhesion for paints and other coatings while providing some degree of corrosion protection:

  • Formation and Composition : The process involves treating metal surfaces with this compound solutions, resulting in a thin layer that modifies the surface properties. This treatment is particularly valuable in aerospace and automotive applications where durability is paramount .

Industrial Applications

Use in Pigments and Dyes

Chromates are also used in the production of pigments, particularly for their vibrant colors and stability:

  • Historic Artists' Pigments : Chromates such as lead this compound have been historically significant in art, providing bright yellow and red pigments. Their spectral reflectance properties have been studied to understand their behavior under different lighting conditions .

Comprehensive Data Table

Application AreaSpecific UseKey Findings/Technologies
Environmental RemediationThis compound ion removalBio-graphene foams (245 mg/g), zeolite adsorbents
Material ScienceThis compound conversion coatingsEnhanced corrosion resistance, improved adhesion
Industrial ApplicationsPigments and dyesLead chromates used historically for vibrant colors

Case Studies

  • Bio-Graphene Foams : A study demonstrated the effectiveness of bGFs in reducing this compound levels in contaminated water, highlighting their potential as sustainable adsorbents for environmental cleanup .
  • Modified Zeolites : Research showed that modified zeolites could achieve high desorption rates for this compound recovery, making them suitable for recycling applications in industrial settings .
  • Clay Nanotubes : The transformation of kaolinite into clay nanotubes presents a novel approach to enhancing adsorption capacities for environmental remediation efforts against this compound pollution .

Chemical Reactions Analysis

Acid-Base Equilibria and Chromate-Dithis compound Interconversion

This compound ions exist in equilibrium with dithis compound (Cr₂O₇²⁻) in aqueous solutions, governed by pH:

2CrO42+2H+Cr2O72+H2O(pKa5.9)2\text{CrO}_4^{2-}+2\text{H}^+\rightleftharpoons \text{Cr}_2\text{O}_7^{2-}+\text{H}_2\text{O}\quad (\text{p}K_a\approx 5.9)

Key Observations:

  • Acidic Conditions : Favors orange dithis compound formation (e.g., adding H₂SO₄ shifts equilibrium right) .

  • Alkaline Conditions : Favors yellow this compound (e.g., adding NaOH shifts equilibrium left) .

Table 1: this compound-Dithis compound Equilibrium Shifts

ConditionColor ChangeEquilibrium DirectionSupporting Evidence
+ H₂SO₄ (acid)Yellow → OrangeRight (dithis compound)RSC Education experiment
+ NaOH (base)Orange → YellowLeft (this compound)Student lab data

Redox Reactions

This compound acts as a strong oxidizer, especially in acidic media.

Oxidation of Ethanol

In acidic conditions, dithis compound oxidizes ethanol to ethanal:

3C2H5OH+Cr2O72+8H+3CH3CHO+2Cr3++7H2O3\text{C}_2\text{H}_5\text{OH}+\text{Cr}_2\text{O}_7^{2-}+8\text{H}^+\rightarrow 3\text{CH}_3\text{CHO}+2\text{Cr}^{3+}+7\text{H}_2\text{O}

Result: Color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) .

Reaction with Reducing Agents

This compound reacts explosively with strong reductants (e.g., Zn, Fe²⁺), generating Cr³⁺:

CrO42+3Zn+8H+Cr3++3Zn2++4H2O\text{CrO}_4^{2-}+3\text{Zn}+8\text{H}^+\rightarrow \text{Cr}^{3+}+3\text{Zn}^{2+}+4\text{H}_2\text{O}

Hazard: Exothermic reaction releases heat, posing fire/explosion risks .

Precipitation Reactions

This compound forms insoluble salts with heavy metals, critical in analytical chemistry.

With Silver Nitrate

2AgNO3+K2CrO4Ag2CrO4(brick red)+2KNO32\text{AgNO}_3+\text{K}_2\text{CrO}_4\rightarrow \text{Ag}_2\text{CrO}_4\downarrow (\text{brick red})+2\text{KNO}_3

Application: Used in Mohr’s method for chloride titration .

With Barium Nitrate

Ba NO3 2+K2CrO4BaCrO4(yellow)+2KNO3\text{Ba NO}_3\text{ }_2+\text{K}_2\text{CrO}_4\rightarrow \text{BaCrO}_4\downarrow (\text{yellow})+2\text{KNO}_3

Use: Detects sulfate ions via competitive precipitation .

Reactivity in Non-Aqueous Media

This compound reacts uniquely in concentrated H₂SO₄ or oleum:

  • Forms CrO2(HSO4)2\text{CrO}_2(\text{HSO}_4)_2 via protonation and coordination .

  • Spectral data matches chromyl chloride (CrO2Cl2\text{CrO}_2\text{Cl}_2), indicating similar electronic structures .

Table 2: Temperature Effects on this compound Reactions

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining chromate speciation (CrO₄²⁻, HCrO₄⁻, Cr₂O₇²⁻) in aqueous solutions?

  • Methodological Answer : Infrared (IR) spectroscopy and X-ray absorption fine structure (XAFS) spectroscopy are critical for identifying and quantifying this compound species. IR bands at specific wavelengths distinguish CrO₄²⁻ (νas ~880 cm⁻¹), HCrO₄⁻ (~890 cm⁻¹), and Cr₂O₇²⁻ (~950 cm⁻¹). XAFS provides structural details, such as Cr-O bond lengths and coordination numbers, confirming speciation shifts under varying pH and concentration .
  • Data Consideration : At low pH and high total chromium concentrations, Cr₂O₇²⁻ dominates, while dilution shifts equilibrium to HCrO₄⁻. Equilibrium constants derived from IR align with literature values (e.g., pKa₁ = 6.5 for HCrO₄⁻ dissociation) .

Q. How can surface complexation models (SCMs) be calibrated for this compound adsorption on mineral surfaces like goethite (α-FeOOH)?

  • Methodological Answer : Perform batch adsorption experiments varying pH (2–10), ionic strength (0.01–0.1 M), and this compound concentration (10–500 μM). Use Langmuir isotherms to determine maximum adsorption density (Γmax = 2.4 μmol/m² for this compound vs. 2.2 μmol/m² for oxalate). Fit data to diffuse double-layer or constant capacitance models, incorporating electrostatic corrections for ionic strength effects .
  • Key Finding : this compound adsorption decreases with increasing ionic strength due to competition with background electrolytes (e.g., NO₃⁻) .

Q. What are the critical physicochemical properties of potassium this compound (K₂CrO₄) relevant to laboratory handling and experimental design?

  • Methodological Answer : Key properties include solubility (62.9 g/100 mL at 20°C), thermal stability (decomposes at 1000°C), and redox behavior (oxidizing agent in acidic conditions). Use UV-Vis spectroscopy (λmax = 372 nm for CrO₄²⁻) for quantitative analysis. Note toxicity: LD50 (rat) = 5,000 mg/kg, with Cr(VI) fumes posing inhalation risks .

Advanced Research Questions

Q. How do this compound reductases from Pseudomonas putida (ChrR) and Escherichia coli (YieF) differ in catalytic mechanisms and suitability for bioremediation?

  • Methodological Answer : Compare enzyme kinetics (kcat/Km) and redox pathways. ChrR (kcat/Km = ~2 × 10⁴ M⁻¹·s⁻¹) transiently generates a flavin semiquinone and reactive oxygen species (ROS) during one-electron transfer, whereas YieF minimizes ROS via four-electron reduction. Use electron paramagnetic resonance (EPR) to detect Cr(V) intermediates and NADH oxidation assays to quantify ROS production .
  • Contradiction Analysis : ChrR’s ROS generation may harm bacterial hosts, yet it enhances this compound tolerance by preempting endogenous one-electron reducers. YieF’s lack of semiquinone formation suggests a safer profile, but genetic knockout studies are needed to confirm its role .

Q. What experimental parameters optimize lead this compound (PbCrO₄) nanoparticle synthesis via co-precipitation?

  • Methodological Answer : Vary Pb(NO₃)₂ concentration (2–10%), temperature (30–80°C), and stirring rate (200–500 rpm). Use dynamic light scattering (DLS) and SEM for particle size analysis. Optimal conditions: 10% Pb(NO₃)₂, 30°C, 350 rpm yield 97.6% precipitation efficiency and ~50 nm particles. Note pH control (<3) to avoid Pb(OH)₂ co-precipitation .
  • Data Interpretation : Higher Pb²⁺ concentrations increase this compound precipitation but risk agglomeration. Temperature >50°C reduces crystallinity due to rapid nucleation .

Q. How can epigenetic changes (e.g., DNA methylation) in this compound-exposed lung cancers be systematically assessed?

  • Methodological Answer : Use nested methylation-specific PCR (MSP) to analyze CpG islands in tumor suppressor genes (APC, MGMT, hMLH1). Compare methylation index (MI) between this compound-exposed (MI = 0.41) and non-exposed (MI = 0.21) cancers. Validate via immunohistochemistry for protein expression loss (e.g., p16, hMLH1) .
  • Contradiction Analysis : APC methylation is prevalent in this compound cancers (86% vs. 44% in controls), but MGMT shows no significant difference. Longitudinal exposure (>15 years) correlates with higher MI, suggesting cumulative epigenetic disruption .

Comparison with Similar Compounds

Comparison with Similar Chromium Compounds

Genotoxicity and Cytotoxicity

Table 1: Comparative Genotoxicity and Cytotoxicity of Chromate Compounds

Compound Genotoxicity (Metaphase Damage at 0.5 µg/cm²) Cytotoxicity (Survival at 0.5 µg/cm²) Solubility Class Carcinogenic Potency
Zinc this compound 46% 5% Moderately soluble High
Barium this compound 47% 12% Poorly soluble Moderate-High
Lead this compound 25% 67% Very poorly soluble Low
Sodium this compound N/A (soluble) 67% (at 0.5 µM) Highly soluble Moderate

Key Findings :

  • Zinc this compound vs. Barium this compound: Both exhibit similar genotoxicity (46–47% metaphase damage) and cytotoxicity (5–12% survival), but zinc this compound is epidemiologically linked to higher lung cancer incidence . This difference may stem from zinc ions (Zn²⁺) inhibiting DNA repair enzymes like N-methylpurine-DNA glycosylase, exacerbating genotoxicity .
  • Lead this compound: Despite similar Cr(VI) release kinetics as barium this compound, lead this compound shows significantly lower genotoxicity (25% metaphase damage) and cytotoxicity (67% survival).
  • Sodium this compound: As a soluble compound, it induces DNA double-strand breaks at lower concentrations (e.g., 25.7 foci per cell at 5 µM) but is less persistent in tissues, reducing its carcinogenic potency compared to particulate forms .

Solubility and Carcinogenicity

This compound compounds are classified by solubility:

Moderately soluble (e.g., zinc this compound): Partial dissolution allows sustained Cr(VI) release, enhancing prolonged DNA damage and carcinogenicity .

Poorly soluble (e.g., barium, lead this compound) : Slow dissolution limits Cr(VI) bioavailability but increases particle retention in lung bifurcations, creating "hot spots" for localized damage .

Mechanistic Insights :

  • Zinc this compound’s moderate solubility enables gradual Cr(VI) release, overwhelming cellular detoxification mechanisms (e.g., ascorbate-mediated reduction) and causing persistent DNA damage .
  • Calcium and strontium chromates, though rarely studied, exhibit slow dissolution but high tumorigenicity in rat models due to prolonged Cr(VI) exposure .

Cation-Specific Effects

The metal cation in this compound compounds modulates toxicity:

  • Zinc (Zn²⁺): Enhances genotoxicity by disrupting DNA repair pathways .
  • Lead (Pb²⁺): Non-clastogenic but contributes to numerical chromosomal instability (CIN) via spindle assembly checkpoint disruption .
  • Barium (Ba²⁺) : Lacks significant biological activity, making barium this compound’s toxicity primarily Cr(VI)-driven .

Preparation Methods

Alkaline Roasting and Leaching Method

The alkaline roasting and leaching method is a cornerstone of industrial sodium chromate production. This process involves roasting chromite ore (FeCr2O4\text{FeCr}_2\text{O}_4) with sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3) at elevated temperatures, followed by leaching with water to extract sodium this compound (Na2CrO4\text{Na}_2\text{CrO}_4) . A patented refinement of this method introduces carbon dioxide (CO2\text{CO}_2) or carbonated industrial tail gases to neutralize alkaline sodium this compound solutions, significantly reducing impurities such as aluminum, iron, and silica .

Key Process Parameters

  • Neutralization : Gaseous CO2\text{CO}_2 is injected into sodium this compound solutions at 90–105°C, lowering the pH from >12 to 8.5–9.5 . This step precipitates impurities like Al(OH)3\text{Al(OH)}_3 and Fe(OH)3\text{Fe(OH)}_3, which are removed via filtration.

  • Acidic Adjustment : Acidic chromium-containing solutions (e.g., sodium dithis compound process byproducts) further reduce the pH to 7.0–8.5, optimizing conditions for crystallization .

  • Crystallization : Evaporation concentrates the solution to 900–1,100 g/L (as Na2CrO44H2O\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}), followed by cooling to 26–68°C to yield crystalline sodium this compound .

Performance Metrics

In pilot trials, this method achieved a sodium this compound purity of 98.3 wt% with sulfate (SO42\text{SO}_4^{2-}) and chloride (Cl\text{Cl}^-) impurities below 0.2% and 0.03%, respectively . The use of industrial tail gases (15–31% CO2\text{CO}_2) reduced raw material costs by 20–30% compared to conventional methods .

Sol-Gel Synthesis for Metal Chromates

Sol-gel synthesis enables precise control over the composition and morphology of transition metal chromates, such as cobalt-nickel chromites (Co1xNixCr2O4\text{Co}_{1-x}\text{Ni}_x\text{Cr}_2\text{O}_4) . This method is favored for producing nanomaterials with tailored optical and magnetic properties.

Synthesis Protocol

  • Precursor Preparation : Aqueous solutions of cobalt nitrate (Co(NO3)2\text{Co(NO}_3)_2), nickel nitrate (Ni(NO3)2\text{Ni(NO}_3)_2), and chromium nitrate (Cr(NO3)3\text{Cr(NO}_3)_3) are mixed with 1,2-ethanediol as a chelating agent .

  • Gel Formation : The mixture is heated at 60–65°C under stirring to form a viscous gel.

  • Calcination : The gel is dried and calcined at 600–750°C to crystallize the spinel structure .

Structural and Optical Properties

X-ray diffraction (XRD) confirmed single-phase spinel structures for CoCr2O4\text{CoCr}_2\text{O}_4 and NiCr2O4\text{NiCr}_2\text{O}_4, with crystallite sizes of 39.5–44.5 nm . Nickel substitution (x=0.20.8x = 0.2–0.8) shifted photoluminescence peaks from 450 nm (cobalt chromite) to 510 nm (nickel-rich compositions), indicating bandgap tuning .

Aqueous Precipitation for Chromium Oxide Nanoparticles

Aqueous precipitation is a low-cost route to synthesize chromium oxide (Cr2O3\text{Cr}_2\text{O}_3) nanoparticles, widely used in pigments and coatings .

Synthesis Steps

  • Precipitation : Ammonia (NH3\text{NH}_3) is added to chromium sulfate (Cr2(SO4)3\text{Cr}_2(\text{SO}_4)_3) solution until pH 10, forming a chromium hydroxide precipitate .

  • Calcination : The precipitate is dried at 70°C and calcined at 600°C for 5 hours to yield Cr2O3\text{Cr}_2\text{O}_3 .

Nanoparticle Characteristics

  • Size Distribution : Transmission electron microscopy (TEM) revealed nanoparticles of 20–70 nm, with an average size of 45 nm .

  • Crystal Structure : Hexagonal Cr2O3\text{Cr}_2\text{O}_3 was confirmed by XRD, with lattice constants a=4.958A˚a = 4.958 \, \text{Å} and c=13.594A˚c = 13.594 \, \text{Å} .

Continuous Liquid-Phase Oxidation

Continuous liquid-phase oxidation is an emerging method for this compound production, leveraging pressurized reactors to enhance reaction kinetics .

Process Overview

Chromite ore is suspended in a sodium hydroxide (NaOH\text{NaOH}) solution and oxidized with oxygen gas (O2\text{O}_2) at 150–250°C and 0.5–3 MPa . This method bypasses the need for roasting, directly yielding sodium this compound in solution.

Advantages and Limitations

  • Yield : Conversion rates exceed 90% within 2–4 hours, outperforming batch reactors .

  • Challenges : High-pressure equipment increases capital costs, and impurities require post-treatment ion exchange .

Comparative Analysis of this compound Preparation Methods

Method Temperature Range Key Reagents Purity Industrial Scalability
Alkaline Roasting 90–105°CCO2\text{CO}_2, Na2CO3\text{Na}_2\text{CO}_398.3%High
Sol-Gel Synthesis 600–750°CMetal nitrates, 1,2-ethanediol99% (spinel phase)Moderate (nanomaterials)
Aqueous Precipitation 600°C (calcination)Cr2(SO4)3\text{Cr}_2(\text{SO}_4)_3, NH3\text{NH}_395–98%Low to moderate
Liquid-Phase Oxidation 150–250°CNaOH\text{NaOH}, O2\text{O}_290–95%High (requires pressure)

Industrial Applications and Cost Considerations

Sodium this compound produced via alkaline roasting dominates the leather tanning and dye sectors due to its low impurity profile . Sol-gel-derived chromates are niche materials for catalysts and magnetic devices, with production costs 3–5× higher than conventional methods . Liquid-phase oxidation is gaining traction in regions with stringent emissions regulations, as it reduces CO2\text{CO}_2 emissions by 40% compared to roasting .

Properties

IUPAC Name

dioxido(dioxo)chromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.4O/q;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDOYSPFYFSLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Cr](=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrO4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7065675
Record name Chromate
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Molecular Weight

115.994 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13907-45-4, 11104-59-9
Record name Chromate (CrO42-)
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Record name Chromate
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Record name Chromate
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Record name Chromate (CrO42-)
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Record name Chromate
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Record name CHROMATE ION
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